C9H14ClN5S2
Description
C₉H₁₄ClN₅S₂ is a chlorinated heterocyclic compound containing five nitrogen atoms and two sulfur atoms. Chlorinated heterocycles often exhibit enhanced metabolic stability and target binding, making them valuable in drug discovery.
Properties
CAS No. |
1049713-42-9 |
|---|---|
Molecular Formula |
C9H14ClN5S2 |
Molecular Weight |
291.8 |
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-N-(thiophen-3-ylmethyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H13N5S2.ClH/c1-14-9(11-12-13-14)16-5-3-10-6-8-2-4-15-7-8;/h2,4,7,10H,3,5-6H2,1H3;1H |
InChI Key |
PXXYAYWCIPWZAU-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCNCC2=CSC=C2.Cl |
Canonical SMILES |
CN1C(=NN=N1)SCC[NH2+]CC2=CSC=C2.[Cl-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence highlights two structurally related chlorinated nitrogen-containing compounds, which serve as analogs for comparative analysis:
Compound A (C₁₁H₁₄ClN; CAS 26905-02-2)
- Structure: Features a piperidine and pyrroloquinazolinone scaffold with a chlorophenyl group.
- Properties: Molecular weight: 195.69 g/mol. Solubility: 0.115 mg/ml (water), 0.226 mg/ml (ethanol). Pharmacological profile: High GI absorption, BBB permeability, and CYP2D6 inhibition .
- Synthesis : Microwave-assisted reaction of 4-(4-chlorophenyl)piperidine with 5-(3-chloropropyl)pyrrolo[1,2-a]quinazolin-4(5H)-one in acetonitrile at 140°C (70% yield) .
Compound B (C₇H₁₄ClN; CAS 6760-99-2)
- Structure : Contains an azabicyclo[3.2.1]octane core with a trifluoromethylphenyl group.
- Properties: Molecular weight: 147.65 g/mol. Solubility: 1.31–6.63 mg/ml (varies by solvent). Pharmacological profile: Non-P-gp substrate, non-CYP inhibitor, but retains BBB permeability .
- Synthesis : Reaction using N-ethyl-N,N-diisopropylamine and DMSO under heating, yielding 4-(8-azabicyclo[3.2.1]oct-8-yl)-3-(trifluoromethyl)benzonitrile without purification .
Key Structural and Functional Differences
| Parameter | C₉H₁₄ClN₅S₂ (Hypothetical) | Compound A | Compound B |
|---|---|---|---|
| Molecular Formula | C₉H₁₄ClN₅S₂ | C₁₁H₁₄ClN | C₇H₁₄ClN |
| Heteroatoms | 5N, 2S, 1Cl | 1N, 1Cl | 1N, 1Cl |
| Molecular Weight | ~312.8 g/mol (estimated) | 195.69 g/mol | 147.65 g/mol |
| Solubility (Water) | N/A | 0.115 mg/ml | 1.31–6.63 mg/ml |
| Bioactivity | Likely CYP modulation | CYP2D6 inhibition | Non-CYP inhibition |
Data Tables
Table 1: Physicochemical Properties
| Property | Compound A | Compound B |
|---|---|---|
| CAS Number | 26905-02-2 | 6760-99-2 |
| Molecular Formula | C₁₁H₁₄ClN | C₇H₁₄ClN |
| Molecular Weight | 195.69 | 147.65 |
| Water Solubility | 0.115 mg/ml | 1.31–6.63 mg/ml |
| GI Absorption | High | High |
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